molecular formula C15H15Cl2NO2 B5882742 N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide

Katalognummer B5882742
Molekulargewicht: 312.2 g/mol
InChI-Schlüssel: PCAHVMPCPCTQAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for causing pain and inflammation.

Wirkmechanismus

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that contribute to the destruction of joint tissue in arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is highly selective for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide also has a long half-life, which makes it suitable for use in long-term studies. However, etoricoxib has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, etoricoxib is not suitable for use in studies that require the inhibition of both COX-1 and COX-2.

Zukünftige Richtungen

There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new COX-2 inhibitors that are more effective and have fewer side effects than etoricoxib. Finally, there is a need for further research on the biochemical and physiological effects of etoricoxib, particularly in the context of its potential use in the treatment of inflammatory conditions.

Synthesemethoden

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with 5-ethyl-2-furfurylamine to form N-(2,5-dichlorophenyl)-5-ethyl-2-furylamine. This intermediate is then reacted with 3-(dimethylamino)propionyl chloride to form N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, which is the final product.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Eigenschaften

IUPAC Name

N-(2,5-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-2-11-4-5-12(20-11)6-8-15(19)18-14-9-10(16)3-7-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHVMPCPCTQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.